molecular formula C22H22ClNO4 B8477600 Tert-butyl 2-[2-[2-(4-acetamidophenyl)ethynyl]-4-chlorophenoxy]acetate

Tert-butyl 2-[2-[2-(4-acetamidophenyl)ethynyl]-4-chlorophenoxy]acetate

Cat. No.: B8477600
M. Wt: 399.9 g/mol
InChI Key: NIKKQINEYJUWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of tert-butyl(2-{[4-(acetylamino)phenyl]ethynyl}-4-chlorophenoxy)acetate typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction conditions often involve the use of palladium catalysts, boron reagents, and appropriate solvents to achieve high yields of the desired product.

Chemical Reactions Analysis

Tert-butyl 2-[2-[2-(4-acetamidophenyl)ethynyl]-4-chlorophenoxy]acetate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-[2-[2-(4-acetamidophenyl)ethynyl]-4-chlorophenoxy]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl(2-{[4-(acetylamino)phenyl]ethynyl}-4-chlorophenoxy)acetate involves its interaction with molecular targets and pathways within biological systems. The acetylamino group and ethynyl linkage play crucial roles in its binding affinity and specificity towards target proteins or enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Tert-butyl 2-[2-[2-(4-acetamidophenyl)ethynyl]-4-chlorophenoxy]acetate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and substituents, which can influence their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in tert-butyl(2-{[4-(acetylamino)phenyl]ethynyl}-4-chlorophenoxy)acetate contributes to its distinct properties and makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C22H22ClNO4

Molecular Weight

399.9 g/mol

IUPAC Name

tert-butyl 2-[2-[2-(4-acetamidophenyl)ethynyl]-4-chlorophenoxy]acetate

InChI

InChI=1S/C22H22ClNO4/c1-15(25)24-19-10-6-16(7-11-19)5-8-17-13-18(23)9-12-20(17)27-14-21(26)28-22(2,3)4/h6-7,9-13H,14H2,1-4H3,(H,24,25)

InChI Key

NIKKQINEYJUWGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)OCC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 223, starting from tert-butyl{2-[(4-aminophenyl)ethynyl]-4-chlorophenoxy}acetate (Intermediate 222) and acetyl chloride, the title compound was obtained in 91% yield after purification by flash column chromatography (silica), eluting with cyclohexane containing increasing amounts of EtOAc.
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